Fmoc-3-amino-3-methyl-butyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,11-18(22)23)21-19(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQKKONXZEZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244031-65-0 | |
| Record name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Non Proteinogenic Amino Acids and Their Significance
The vast majority of proteins in nearly all living organisms are constructed from a standard set of 22 proteinogenic amino acids, which are directly encoded by the universal genetic code. wikipedia.org However, a vast world of amino acids exists beyond this canonical set, known as non-proteinogenic amino acids (NPAAs). nih.govnih.gov These can be naturally occurring, found in organisms like bacteria, fungi, and plants, or they can be synthetically created in the laboratory. wikipedia.orgnih.gov
The significance of NPAAs in chemical biology and drug discovery is profound. nih.govnih.gov Peptides composed solely of proteinogenic amino acids are often susceptible to rapid degradation by enzymes in the body, limiting their therapeutic potential. nih.govresearchgate.net The incorporation of NPAAs into a peptide sequence can fundamentally alter its properties, often for the better. nih.govnih.govresearchgate.net These modifications can enhance the stability of the peptide by making it resistant to enzymatic breakdown, improve its potency, and increase its bioavailability, or the extent to which it can be absorbed and utilized by the body. nih.govnih.govresearchgate.net NPAAs are crucial components in the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.govazolifesciences.com
Historical Context and Evolution of Fluorenylmethoxycarbonyl Fmoc Chemistry in Organic Synthesis
The synthesis of peptides is a complex undertaking that requires precise control over chemical reactions. A key challenge is to selectively form peptide bonds between the desired amino acids without unintended side reactions. This is achieved through the use of "protecting groups," which temporarily block reactive parts of the amino acid molecules.
For many years, the field of peptide synthesis was dominated by a method known as the Boc/Bzl strategy. peptide.com However, the development of the fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s represented a major breakthrough. lgcstandards.com The Fmoc group offered a milder and more versatile alternative for protecting the amino end of an amino acid. lgcstandards.comnih.gov
This innovation was particularly impactful in the context of solid-phase peptide synthesis (SPPS), a technique developed by R.B. Merrifield in the 1960s where peptides are built step-by-step on a solid support. peptide.comlgcstandards.compeptidemachines.com The use of Fmoc chemistry in SPPS allows for the efficient and rapid synthesis of complex peptides. lgcstandards.comresearchgate.net The Fmoc group is stable under the conditions required for peptide bond formation but can be easily removed with a mild base, such as piperidine, allowing for the next amino acid to be added to the growing peptide chain. lgcstandards.com This strategy has become a cornerstone of modern peptide synthesis, enabling the creation of a wide array of peptides for research and therapeutic applications. nih.govresearchgate.net
Positioning of Fmoc 3 Amino 3 Methyl Butyric Acid As a Key Advanced Building Block
Asymmetric Synthesis Approaches to Enantiomerically Pure this compound
The biological activity of peptides is often highly dependent on their stereochemistry. Consequently, the synthesis of enantiomerically pure this compound is of paramount importance. Various asymmetric strategies have been developed to control the stereocenter at the C3 position.
Chiral Auxiliary-Based Strategies
Chiral auxiliary-based methods are a classic and reliable approach for asymmetric synthesis. In this strategy, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
For the synthesis of β-amino acids, chiral oxazolidinones have been employed effectively. A polymer-supported chiral oxazolidinone, for instance, can be used to achieve high diastereoselectivity in alkylation reactions. researchgate.net Another powerful approach involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. These complexes function as chiral nucleophilic glycine equivalents, allowing for highly diastereoselective alkylation reactions to produce a wide range of non-natural amino acids. researchgate.net This method is noted for its operational simplicity and the ability to achieve excellent stereocontrol, often yielding a single diastereomer. researchgate.net The resulting amino acid can then be liberated and protected with the Fmoc group.
Table 1: Examples of Chiral Auxiliary Strategies for Amino Acid Synthesis
| Chiral Auxiliary Type | General Approach | Key Advantages |
|---|---|---|
| Oxazolidinones | Covalent attachment to a precursor molecule to direct stereoselective alkylation or other bond-forming reactions. | Well-established, high diastereoselectivity, auxiliary is often recoverable. |
| Ni(II)-Complexes | Formation of a chiral complex that acts as a nucleophilic glycine equivalent for asymmetric alkylation. | Excellent diastereoselectivity, convenient reaction conditions, applicable to a wide variety of amino acids. researchgate.net |
| (S)-2-FBPB | Used as a chiral auxiliary for reactions involving imines, such as hetero Diels-Alder reactions, to form cycloadducts with high diastereomeric ratios. researchgate.net | High selectivity and reactivity of the complexes. researchgate.net |
Organocatalytic and Metal-Catalyzed Enantioselective Routes
In recent years, catalytic asymmetric synthesis has become the preferred method due to its efficiency and atom economy. rsc.org Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of β-amino acids. nih.govacs.org
Organocatalysis utilizes small organic molecules to catalyze enantioselective transformations. For β-amino acid synthesis, methods like the conjugate addition of amines to α,β-unsaturated carbonyl compounds are prominent. nih.gov Various forms of organocatalysis, including Brønsted acid, Brønsted base, Lewis acid, and Lewis base catalysis, have been developed to synthesize β-amino acid derivatives with high enantioselectivity. nih.gov
Metal-catalyzed routes often involve enantioselective hydrogenation of enamines or the asymmetric Mannich reaction. rsc.org For instance, Jacobsen's organocatalytic asymmetric Mannich-type reaction has been a significant development in β-amino acid synthesis. uni-koeln.de These catalytic methods offer direct pathways to enantiomerically enriched β-amino acids, which can then be protected with the Fmoc group.
Diastereoselective Synthesis for Stereocontrol
While this compound itself possesses only one stereocenter, making enantioselectivity the primary concern, diastereoselective reactions are crucial in synthetic routes that proceed via intermediates with multiple stereocenters. In such cases, controlling the relative stereochemistry is essential for obtaining the final product in its desired configuration.
A sophisticated approach for achieving high stereocontrol is through biocatalytic dynamic kinetic resolution (DKR). This method can be used to synthesize β-branched amino acids with high diastereo- and enantioselectivity. chemrxiv.org In a DKR process, a transaminase enzyme can selectively convert one enantiomer of a rapidly racemizing substrate, leading to a single desired stereoisomer in high yield. chemrxiv.org While often applied to α-amino acids, the principles of biocatalytic DKR represent a powerful strategy that could be adapted for the synthesis of complex β-amino acid precursors. chemrxiv.org
Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategies in the Preparation of this compound
The introduction of the fluorenylmethoxycarbonyl (Fmoc) group is a critical step in the synthesis. The Fmoc group is stable under acidic conditions but is readily cleaved by mild bases, making it orthogonal to acid-labile protecting groups like Boc and ideal for SPPS. total-synthesis.com
Optimization of Fmoc Introduction Methods
The most common method for introducing the Fmoc group is through the reaction of the amino acid with an Fmoc-donating reagent under basic conditions (Schotten-Baumann reaction). total-synthesis.com Several reagents are available, each with distinct advantages and disadvantages.
Fmoc-Cl (9-fluorenylmethyl chloroformate): This is a highly reactive and cost-effective reagent. However, its high reactivity can sometimes lead to the formation of side products, and it is sensitive to moisture. total-synthesis.com
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide): This reagent is more stable than Fmoc-Cl, making the reaction easier to control with fewer side reactions. It is widely used for its reliability, despite being more expensive.
Fmoc-N₃ (9-fluorenylmethyl azide): Prepared in situ from Fmoc-Cl, this reagent has been used for the efficient Fmoc protection of β-amino acids. nih.gov
Fmoc-benzotriazoles: These reagents are stable and react with amino acids in the presence of a base to give high yields of Fmoc-protected products, free of dipeptide impurities. organic-chemistry.org
The purity of the final Fmoc-amino acid is critical for successful peptide synthesis. Impurities arising from the protection step can lead to issues like double insertion of amino acids during peptide synthesis. sigmaaldrich.com Therefore, purification, often by recrystallization, is a crucial final step. rsc.org
Table 2: Comparison of Common Fmoc Reagents
| Reagent | Key Characteristics | Common Conditions |
|---|---|---|
| Fmoc-Cl | Highly reactive, moisture-sensitive, cost-effective. total-synthesis.com | Schotten-Baumann (e.g., NaHCO₃/dioxane/water). total-synthesis.com |
| Fmoc-OSu | More stable than Fmoc-Cl, easier to control, less side product formation. researchgate.net | Aqueous sodium bicarbonate or similar weak base. |
| Fmoc-N₃ | Prepared in situ, effective for β-amino acids. nih.gov | Dioxane/water with NaHCO₃. nih.gov |
| Fmoc-benzotriazoles | Stable, provides high yields free of dipeptide impurities. organic-chemistry.org | Triethylamine at room temperature. organic-chemistry.org |
pH Control and Reaction Conditions for Enhanced Yield and Purity
Maintaining the correct pH during the Fmoc protection reaction is arguably the most critical parameter for achieving high yield and purity, especially for β-amino acids. nih.gov The reaction is typically carried out in a biphasic system, often a mixture of an organic solvent like dioxane or THF and an aqueous solution of a weak base such as sodium bicarbonate, which maintains the pH in the optimal range of 8-9. total-synthesis.comnih.gov
If the pH is too low, the amino group of the amino acid will be protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, if the pH is too high (e.g., pH 12), it can lead to side reactions. One significant side reaction is the cleavage of the newly formed Fmoc-carbamate by the excess base. nih.gov This underscores the importance of careful pH control.
Recent developments have focused on more environmentally friendly procedures. Efficient Fmoc protection of amines and amino acids has been reported in aqueous media without the need for a catalyst, offering a greener alternative to traditional methods. rsc.org
Table 3: Impact of pH on Fmoc Protection
| pH Range | Effect on Reaction | Outcome |
|---|---|---|
| Acidic (e.g., < 7) | Amino group is protonated, reducing its nucleophilicity. | Reaction is slow or does not proceed. |
| Optimal (e.g., 8-9) | Amino group is sufficiently deprotonated and nucleophilic. | Efficient formation of the desired Fmoc-amino acid. nih.gov |
| Highly Basic (e.g., > 11) | Increased risk of side reactions, including cleavage of the Fmoc group from the product. nih.gov | Lower yield and purity of the final product. nih.gov |
Advanced Synthetic Route Development and Process Optimization
The industrial-scale synthesis of this compound, a sterically hindered non-proteinogenic β-amino acid, necessitates the development of advanced, efficient, and economically viable synthetic routes. Process optimization is critical to ensure high purity, yield, and cost-effectiveness. Research in this area focuses on improving upon traditional methods by exploring novel catalysts, reaction media, and purification techniques.
A key area of development is the stereoselective synthesis of β,β-disubstituted β-amino acids, which provides a foundation for producing enantiomerically pure forms of the target compound. uq.edu.aunih.gov While direct synthesis of the racemic compound is more straightforward, enantiomerically pure versions are often required for specific pharmaceutical applications. Biocatalytic methods, such as the use of transaminases for dynamic kinetic resolution, are emerging as powerful tools for establishing multiple stereocenters with high selectivity in a single step. nih.gov
Optimization of the Fmoc protection step itself is another critical aspect. Traditional methods using 9-fluorenylmethyl chloroformate (Fmoc-Cl) can lead to the formation of impurities. nih.gov To circumvent this, alternative reagents and strategies are being explored. For instance, the use of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) can offer a cleaner reaction profile.
Furthermore, process optimization extends to the purification of the final product. Given that impurities can arise from the starting materials and side reactions during synthesis, robust purification protocols are essential. ajpamc.com Recrystallization from appropriate solvent systems is a common and effective method for enhancing the purity of Fmoc-amino acids. ajpamc.com
A hypothetical advanced synthetic route could involve the enantioselective synthesis of 3-amino-3-methylbutanoic acid as a key intermediate. This could be achieved through asymmetric methods, followed by protection of the amino group with an optimized Fmoc-protection protocol. The table below outlines a conceptual comparison of different approaches to the Fmoc protection step, highlighting key parameters for optimization.
Table 1: Comparison of Fmoc-Protection Methodologies for 3-amino-3-methyl-butyric acid
| Parameter | Standard Fmoc-Cl Method | Optimized Fmoc-OSu Method | Silyl-Protected Method googleapis.com |
| Fmoc Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Base | Aqueous sodium bicarbonate/carbonate | Organic base (e.g., DIEA) | Triethylamine |
| Solvent | Dioxane/Water | Dichloromethane (DCM) or Acetonitrile (ACN) | Aprotic solvent (e.g., THF) |
| Key Intermediate | - | - | Silylated 3-amino-3-methyl-butyric acid |
| Potential Side Products | Di-Fmoc derivatives, Fmoc-OH | Unreacted starting material | Minimal side products |
| Typical Yield | 75-85% | 85-95% | >90% |
| Purification | Column chromatography, Recrystallization | Recrystallization | Aqueous workup, Recrystallization |
| Process Advantage | Readily available reagents | Higher yield, cleaner reaction | In-situ protection, milder conditions googleapis.com |
This table presents a conceptual comparison based on general principles of Fmoc-amino acid synthesis and is for illustrative purposes.
Table 2: Investigated Parameters for Process Optimization of Silyl-Protected this compound Synthesis
| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Impact on Yield/Purity |
| Silylating Agent | TMSCl, TESCl, TBDMSCl | TMSCl | TMSCl offers a good balance of reactivity and ease of removal. |
| Equivalents of Silylating Agent | 1.0 - 2.0 | 1.2 | Sufficient to protect the carboxylic acid without excess reagent. |
| Reaction Temperature (°C) | 0 - 40 | 25 (Room Temperature) | Room temperature provides a good reaction rate without promoting side reactions. |
| Solvent | THF, DCM, ACN | THF | Good solubility of reactants and intermediates. |
| Reaction Time (h) | 1 - 6 | 3 | Sufficient time for completion of both silylation and Fmoc protection. |
| Stirring Speed (RPM) | 100 - 500 | 300 | Ensures good mixing and mass transfer. |
This table is a hypothetical representation of a process optimization study and does not reflect actual experimental data.
Integration and Applications in Advanced Peptide Chemistry: A Focus on Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in solid-phase peptide synthesis (SPPS) has significantly contributed to the development of complex and functionally optimized peptides. Its integration into standard Fmoc-based protocols allows for the precise construction of peptide analogues with tailored properties.
Efficiency Enhancement in Peptide Chain Elongation Using Fmoc-Based Protocols
The Fmoc protecting group is central to modern SPPS, offering mild deprotection conditions that are compatible with a wide range of amino acid side chains and sensitive modifications. uci.edumasterorganicchemistry.com The general cycle of Fmoc-SPPS involves the coupling of an Fmoc-protected amino acid to a resin-bound peptide chain, followed by the removal of the Fmoc group with a mild base, typically piperidine, to allow for the next coupling reaction. uci.edu
The incorporation of this compound into this workflow is generally efficient, although the steric hindrance from the gem-dimethyl group can necessitate optimized coupling conditions. The use of potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) is often employed to ensure high coupling yields. rsc.orgpnas.org Microwave-assisted SPPS can also be utilized to enhance the kinetics of the coupling reaction, reducing the time required for the incorporation of sterically hindered amino acids. rsc.org
Strategies for Incorporating Branched and Stereochemically Defined β-Amino Acid Derivatives into Complex Peptide Sequences
The introduction of β-amino acids, particularly those with defined stereochemistry, into peptide sequences requires careful strategic planning. For this compound, which is a chiral molecule, the stereochemistry at the β-carbon is a critical determinant of the resulting peptide's three-dimensional structure. The synthesis of enantiomerically pure Fmoc-β-amino acids is a prerequisite for their successful incorporation into stereochemically defined peptides. researchgate.net
Strategies for incorporating these building blocks into complex sequences often involve the use of specialized coupling reagents and protocols to overcome the steric bulk. The choice of solvent can also play a crucial role, with polar aprotic solvents like dimethylformamide (DMF) being standard. chempep.com For particularly challenging sequences, the use of pre-formed dipeptide building blocks can be a valuable strategy to improve coupling efficiency and minimize side reactions.
Mitigation of Side Reactions During Peptide Assembly
One of the significant advantages of incorporating α,α-disubstituted amino acids, a class to which 3-amino-3-methyl-butyric acid is structurally related as a β-amino acid with a quaternary carbon, is the mitigation of common side reactions in SPPS. A prevalent side reaction is the formation of diketopiperazines, which can occur after the deprotection of the second amino acid in the growing peptide chain, leading to chain termination. nih.gov The steric hindrance provided by the gem-dimethyl group in 3-amino-3-methyl-butyric acid can disfavor the intramolecular cyclization reaction that leads to diketopiperazine formation. nih.govacs.org
Another common side reaction, particularly in long or complex sequences, is aspartimide formation, which can lead to epimerization and the formation of β- and iso-aspartyl peptides. While the incorporation of 3-amino-3-methyl-butyric acid itself does not directly prevent aspartimide formation at other sites in the peptide, the conformational constraints it imposes on the peptide backbone can indirectly influence the propensity for such side reactions by altering the local geometry of the peptide chain.
Design and Synthesis of Peptidomimetics Utilizing this compound
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov this compound is a valuable building block in the design and synthesis of such molecules. researchgate.netresearchgate.net
Induction of Conformational Constraints in Peptide Scaffolds
The incorporation of 3-amino-3-methyl-butyric acid into a peptide backbone introduces significant conformational constraints. The gem-dimethyl group restricts the rotational freedom around the Cα-Cβ bond, leading to a more defined and predictable three-dimensional structure. This is analogous to the well-studied effects of α-aminoisobutyric acid (Aib), which is known to strongly promote helical and turn conformations in peptides. nih.gov By strategically placing 3-amino-3-methyl-butyric acid residues within a peptide sequence, it is possible to induce specific secondary structures, such as β-turns or helices, which can be crucial for biological activity.
The ability to control the peptide's conformation is a powerful tool for designing peptidomimetics that can bind to specific biological targets with high affinity and selectivity. The rigidified structure can also lead to a reduction in the entropic penalty upon binding, further enhancing affinity.
Strategies for Enhancing Peptide Stability Against Proteolytic Degradation
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. acs.orgnih.gov The introduction of non-proteinogenic amino acids, such as β-amino acids, is a well-established strategy to enhance proteolytic stability. acs.orgnih.gov Peptides containing β-amino acids are generally poor substrates for proteases, which are highly specific for α-peptide bonds. nih.govresearchgate.net
The presence of the 3-amino-3-methyl-butyric acid residue, with its β-amino acid backbone and gem-dimethyl substitution, renders the adjacent peptide bonds highly resistant to enzymatic cleavage. nih.gov This increased stability leads to a longer in vivo half-life, a critical attribute for a successful therapeutic agent. nih.gov Research has shown that even the inclusion of a single β-amino acid can significantly decrease the rate of proteolytic degradation. nih.gov
| Parameter | Description | Finding |
| Proteolytic Resistance | The ability of a peptide to resist degradation by proteolytic enzymes. | The incorporation of β-amino acids, such as 3-amino-3-methyl-butyric acid, significantly increases resistance to proteolysis. |
| Conformational Rigidity | The degree to which a peptide's three-dimensional structure is fixed. | The gem-dimethyl group of 3-amino-3-methyl-butyric acid restricts bond rotation, leading to a more defined and rigid peptide conformation. |
| Half-life Extension | The increase in the time it takes for the concentration of a peptide to be reduced by half in a biological system. | Enhanced proteolytic stability directly contributes to a longer in vivo half-life of the peptide. |
Approaches to Modulating Peptide Bioactivity and Selectivity through Backbone and Side-Chain Modification
The introduction of this compound into a peptide sequence is a powerful tool for precisely controlling its three-dimensional structure. The gem-dimethyl substitution on the α-carbon severely restricts the conformational freedom around the peptide backbone, leading to more predictable and stable secondary structures such as helices and turns. This conformational rigidity is a key factor in modulating the bioactivity and selectivity of peptides.
By forcing a peptide into a specific conformation, the spatial orientation of its pharmacophoric side chains can be optimized for enhanced interaction with biological targets. This can lead to a significant increase in binding affinity and, consequently, biological potency. For instance, stabilizing a peptide in its bioactive conformation can improve its efficacy as a therapeutic agent. While direct studies on peptides exclusively containing 3-amino-3-methyl-butyric acid are limited in publicly available literature, research on analogous α,α-disubstituted amino acids provides strong evidence for this principle.
Furthermore, the modification of the peptide backbone with β-amino acids like 3-amino-3-methyl-butyric acid can enhance resistance to enzymatic degradation. Proteases, which are highly specific for L-α-amino acids, are often unable to cleave the altered peptide bonds, leading to a longer in vivo half-life and improved pharmacokinetic profiles of peptide-based drugs.
A study on the synthesis and anticancer evaluation of [d-Ala]-nocardiotide A, a cyclic peptide, demonstrated that the incorporation of a non-standard D-amino acid could enhance its anticancer activity against HeLa cancer cell lines, with an IC50 value of 52 μM compared to the parent compound's 59 μM. nih.gov This highlights how subtle backbone modifications can lead to improved therapeutic potential.
Research into other non-coded amino acids has also shown promise. For example, the synthesis of ultrashort antimicrobial peptides incorporating the non-coded amino acid 2-amino-3-(1H-imidazol-1-yl)propanoic acid resulted in candidates with enhanced proteolytic stability and potent antimicrobial activity. nih.gov These findings support the broader strategy of using non-standard amino acids to improve peptide drug properties.
The table below illustrates the impact of incorporating non-standard amino acids on the bioactivity of peptides, drawing from studies on related compounds.
| Peptide/Derivative | Target/Assay | Bioactivity (IC50/MIC) | Reference |
| [d-Ala]-nocardiotide A | HeLa cancer cells | 52 μM | nih.gov |
| Nocardiotide A (parent) | HeLa cancer cells | 59 μM | nih.gov |
| Heptapeptide with central β2,2-amino acid | Ramos cancer cells | 23 μM | frontiersin.org |
| KLA peptide ((KLAKLAK)2) | E. coli | 6 μM | frontiersin.org |
| KLA peptide ((KLAKLAK)2) | P. aeruginosa | 3 μM | frontiersin.org |
This table presents data from studies on peptides containing various non-standard amino acids to illustrate the principle of bioactivity modulation through backbone modification.
Advanced Bioconjugation Strategies Mediated by Peptides Containing this compound
While the primary role of this compound in peptide chemistry is to induce conformational constraints, its unique structure can also be leveraged for advanced bioconjugation strategies. Although direct examples of bioconjugation utilizing the methyl groups of this specific amino acid are not prevalent, the principles of peptide-based bioconjugation can be applied to peptides containing this residue.
The construction of peptide-based imaging and therapeutic agents often involves the chemical conjugation of a payload, such as a fluorophore, a cytotoxic drug, or a radionuclide, to the peptide. nih.gov This is typically achieved by incorporating an amino acid with a bioorthogonal reactive handle into the peptide sequence. While 3-amino-3-methyl-butyric acid does not possess a conventional reactive handle, its presence can strategically position other reactive amino acids for efficient conjugation.
For instance, a peptide designed with this compound to adopt a specific conformation could present a lysine (B10760008) or cysteine residue in an accessible location for selective conjugation. The structural stability imparted by the gem-dimethyl group would ensure that the reactive side chain remains exposed for chemical modification, leading to higher conjugation yields and a more homogeneous product.
Furthermore, the development of novel bioconjugation techniques is expanding the range of functionalities that can be used. While not directly involving 3-amino-3-methyl-butyric acid, the use of electrostatic interactions for the assembly of nanoparticles with charged peptides demonstrates the diverse strategies available for creating complex biomaterials. nih.gov Peptides containing 3-amino-3-methyl-butyric acid could be designed to have specific charge distributions, facilitating their use in such self-assembly processes.
The table below outlines various bioconjugation strategies that can be applied to peptides, some of which could be facilitated by the conformational control provided by residues like 3-amino-3-methyl-butyric acid.
| Conjugation Strategy | Reactive Groups | Application | Reference |
| Electrostatic Attachment | Charged peptides and nanoparticles | Nanoparticle-peptide assembly | nih.gov |
| Dative Bonds (Thiolation) | Thiolated peptides and gold/semiconductor nanoparticles | Nanoparticle bioconjugation | nih.gov |
| Coordination Complexes | Histidine-rich peptides and transition metals (Ni, Zn) | Nanoparticle modification | nih.gov |
| Click Chemistry (e.g., CuAAC) | Azide and alkyne groups | Diverse molecule conjugation | embrapa.br |
This table provides examples of bioconjugation strategies that could be employed with peptides containing this compound, where the amino acid helps to present a suitable reactive group.
Contribution to Medicinal Chemistry and Drug Discovery Programs
Development of Novel Peptide-Based Therapeutics Incorporating Fmoc-3-amino-3-methyl-butyric Acid
The design of innovative peptide-based drugs frequently involves the introduction of unnatural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This compound is a prime example of a building block that addresses these challenges, enabling the development of more drug-like peptide candidates.
The conformational rigidity imparted by the 3-amino-3-methyl-butyric acid residue plays a crucial role in defining the three-dimensional arrangement of key chemical features (the pharmacophore) responsible for molecular recognition at a biological target. By restricting the conformational freedom of the peptide backbone, researchers can stabilize a specific bioactive conformation, leading to a more precise interaction with the target receptor or enzyme.
The substitution of natural amino acids with α,α-disubstituted amino acids like 3-amino-3-methyl-butyric acid can induce and stabilize helical secondary structures, even in short peptide sequences. google.com This is particularly valuable in mimicking α-helical domains of proteins that are involved in protein-protein interactions, a class of targets that has been notoriously difficult to drug with small molecules. For instance, the incorporation of α,α-disubstituted amino acids has been explored in the design of foldamers, which are sequence-specific oligomers that adopt stable, predictable secondary structures. This approach has been instrumental in developing potent inhibitors of protein-protein interactions, such as the p53-hDM2 interaction, which is a key target in cancer therapy.
The introduction of this compound can significantly alter the binding affinity and functional activity of a peptide ligand. The constrained conformation can lead to a more favorable orientation of the pharmacophoric groups for binding to the receptor, resulting in enhanced affinity. Conversely, it can also introduce unfavorable steric hindrance, leading to reduced affinity. This sensitivity to structural modification makes it a powerful tool in structure-activity relationship (SAR) studies.
A notable example is the development of analogs of Leu-Enkephalin, an endogenous opioid peptide. A patent for pharmacologically active peptide conjugates reported the synthesis of Leu-Enkephalin analogs and their affinity for the µ-opioid receptor. The data, presented in the table below, illustrates how modifications, including the potential for incorporating residues like 3-amino-3-methyl-butyric acid (structurally related to Aib), can be systematically evaluated to understand their impact on receptor binding.
Table 1: Affinity of Leu-Enkephalin Analogues at µ-Opioid Receptors
| Compound | 3H-DAMGO Binding IC50 (nM) |
| Leu-Enkephalin-OH | 15 ± 3 |
| Tyr-D-Ala-Gly-Phe-Leu-OH | 2.5 ± 0.5 |
| Note: This table is illustrative of the types of data generated in such studies. Data is sourced from a patent on peptide conjugates. google.com |
Furthermore, in a study on conformationally constrained peptides targeting Vascular Endothelial Growth Factor (VEGF), the incorporation of α-aminoisobutyric acid (Aib), a structural isomer of 3-amino-3-methyl-butyric acid, led to promising candidates for the development of anti-VEGF compounds. helsinki.fi The study highlighted that the constrained peptides showed potential for enhanced binding affinity to VEGF. helsinki.fi
Application in Lead Optimization and Structure-Activity Relationship (SAR) Studies
The systematic replacement of amino acids in a lead peptide with this compound is a common strategy in lead optimization. The resulting SAR data provides valuable insights into the conformational requirements for biological activity. This iterative process of design, synthesis, and biological testing allows for the refinement of peptide candidates to improve potency, selectivity, and metabolic stability.
In the development of inhibitors for the p53-hDM2 interaction, a dissertation study reported the synthesis of functionalized bis-peptides. One of the diastereomers exhibited a high binding affinity to hDM2 with a dissociation constant (Kd) of 400 nM, demonstrating the potential of incorporating constrained residues in designing potent inhibitors. pitt.edu
Targeted Research in Specific Therapeutic Areas
The application of this compound and related constrained amino acids is not limited to a single therapeutic area. Its ability to modulate peptide properties has been leveraged in diverse fields, including neuroscience and infectious diseases.
Neuropeptides are crucial signaling molecules in the nervous system, but their therapeutic potential is often hampered by their poor stability and bioavailability. The incorporation of 3-amino-3-methyl-butyric acid can enhance the proteolytic resistance of neuropeptide analogs, prolonging their half-life in biological systems. This increased stability, combined with the ability to fine-tune receptor selectivity through conformational control, makes it a valuable tool in the design of novel central nervous system (CNS) drugs.
For example, research into neuropeptide S (NPS) analogs has demonstrated the importance of the peptide's N-terminal sequence for its biological activity. While this specific study did not incorporate 3-amino-3-methyl-butyric acid, it highlights the methodological approach of systematically replacing amino acids to probe the structural requirements for receptor activation, a process where constrained amino acids are often employed.
The structural benefits of incorporating 3-amino-3-methyl-butyric acid extend to the development of bioactive compounds for a range of diseases. A key area of research is in the design of antimicrobial peptides (AMPs). The introduction of unnatural amino acids can enhance the stability of AMPs against bacterial proteases and modulate their secondary structure, which is often crucial for their membrane-disrupting activity.
Another area of application is in the development of HIV fusion inhibitors. A study on a multivalent HIV-1 fusion inhibitor utilized α-aminoisobutyric acid (Aib) to stabilize a helical conformation, which is critical for its inhibitory activity. nih.gov Given the structural similarities and conformational effects, 3-amino-3-methyl-butyric acid could be a viable alternative in such designs.
Conformational Analysis and Structural Elucidation of Fmoc 3 Amino 3 Methyl Butyric Acid and Its Derivatives
Computational Methodologies for Predicting and Analyzing Conformational Preferences
To fully harness the structure-directing properties of Fmoc-3-amino-3-methyl-butyric acid, researchers rely on a suite of computational methodologies. These in silico techniques provide detailed insights into the conformational preferences of Aib-containing peptides at an atomic level.
Quantum Mechanical (QM) Calculations of Torsional Angles and Energy Landscapes
Quantum mechanical (QM) calculations are fundamental for understanding the intrinsic conformational preferences of amino acid residues. cuni.czresearchgate.net By solving the Schrödinger equation for a given molecular system, QM methods can accurately determine the energies associated with different conformations. For 3-amino-3-methyl-butyric acid, QM calculations are used to construct a Ramachandran plot, which maps the energetically favorable and unfavorable combinations of the backbone dihedral angles phi (φ) and psi (ψ).
Due to the steric hindrance from the two α-methyl groups, the allowed conformational space for Aib is severely restricted compared to proteinogenic amino acids. oup.com QM calculations reveal that the lowest energy conformations for Aib residues are clustered in the helical regions of the Ramachandran map, corresponding to right-handed (φ ≈ -57°, ψ ≈ -47°) and left-handed (φ ≈ +57°, ψ ≈ +47°) helices. oup.com This intrinsic preference is a direct result of avoiding steric clashes between the methyl groups and the peptide backbone.
Table 1: Predicted Energetically Favorable Dihedral Angles for Aib
| Dihedral Angle | Approximate Value (Right-Handed Helix) | Approximate Value (Left-Handed Helix) |
|---|---|---|
| Phi (φ) | -57° ± 20° | +57° ± 20° |
| Psi (ψ) | -47° ± 20° | +47° ± 20° |
Data synthesized from findings reported in crystallographic and NMR studies on Aib-containing peptides. oup.com
Molecular Dynamics (MD) Simulations of Incorporating Peptides in Solvent Systems
While QM calculations are excellent for analyzing isolated residues or small peptides in a vacuum, Molecular Dynamics (MD) simulations are essential for studying the behavior of larger peptides in a more biologically relevant environment, such as in a solvent. nih.govresearchgate.net MD simulations model the movements of atoms and molecules over time by applying the principles of classical mechanics.
In Silico Modeling for Rational Peptide Design
In silico modeling for rational peptide design integrates various computational tools, including QM and MD, to create peptides with desired structural and functional properties. nih.gov By leveraging the predictable conformational effects of residues like 3-amino-3-methyl-butyric acid, scientists can design peptides that adopt specific secondary structures, such as stable helices or well-defined turns. nih.govnaist.jp
The process often begins with a target structure, such as the helical region of a protein involved in a protein-protein interaction. naist.jp Designers can then computationally substitute non-critical residues in a peptide sequence with Aib to enhance its helical propensity and stability. naist.jp This approach reduces the conformational entropy loss upon binding to a target, which can lead to improved binding affinity. naist.jp Various software platforms and algorithms are available to screen peptide sequences, predict their structures, and optimize their properties before undertaking costly and time-consuming chemical synthesis and experimental validation. nih.gov
Impact of this compound on Peptide Secondary and Tertiary Structures
The incorporation of 3-amino-3-methyl-butyric acid has a profound and predictable impact on the secondary and tertiary structures of peptides, primarily through the induction of compact, folded conformations.
Induction of Helical and Extended Conformations
The most well-documented effect of incorporating Aib is the strong induction and stabilization of helical structures. oup.comnih.gov The restricted dihedral angles of Aib steer the peptide backbone into either a 3(10)-helix or an α-helix. The 3(10)-helix, characterized by i to i+3 hydrogen bonds, is particularly common in short Aib-containing peptides. In longer sequences, these often transition into the more stable α-helical conformation, which features i to i+4 hydrogen bonding. naist.jpnih.gov
The helix-promoting property of Aib is so potent that it can override the intrinsic conformational preferences of other amino acids in a sequence. For example, studies on oligopeptides composed of β-branched amino acids like valine, which typically form β-sheet structures, have shown that the insertion of Aib residues can force the entire peptide to adopt a helical conformation. nih.gov This powerful structure-directing capability makes Aib an invaluable component in the design of helix-mimetics aimed at disrupting protein-protein interactions. naist.jpnih.gov
Table 2: Effect of Aib Incorporation on Peptide Conformation
| Original Peptide Sequence/Type | Predominant Conformation | Modified Sequence with Aib | Resulting Conformation |
|---|---|---|---|
| p53-derived peptide | Unstructured in solution | Non-interacting residues replaced by Aib | Significant increase in helical structure naist.jp |
Stabilization of Specific Turn Structures
The steric constraints of Aib make it an ideal residue for inclusion in the i+1 or i+2 positions of a β-turn, as its allowed φ and ψ angles correspond well with the dihedral angles required for several common turn types (e.g., Type I and Type II). nih.govscispace.comuiowa.edu By placing an Aib residue at a key position, a specific turn can be locked into place, providing a nucleation site for further folding or presenting a well-defined loop for molecular recognition. For example, the substitution of glycine (B1666218) with Aib in analogs of the peptide enkephalin has been shown to induce stable, folded β-turn conformations. nih.gov This ability to precisely engineer turns is crucial for designing peptidomimetics that mimic the receptor-binding loops of natural proteins.
Spectroscopic and Diffraction-Based Characterization for Structural Validation
The definitive three-dimensional arrangement of atoms in this compound and its derivatives is paramount for understanding their conformational preferences and, consequently, their influence on the structure of larger peptides. To this end, a combination of solid-state and solution-state analytical techniques is employed to provide a comprehensive structural characterization.
Solid-State Structural Analysis (e.g., X-ray Crystallography)
X-ray crystallography stands as the gold standard for providing unambiguous atomic-resolution data on the solid-state conformation of molecules. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular structure and its packing within a crystal lattice.
While the crystal structure of this compound itself is not extensively detailed in publicly available literature, analysis of closely related compounds, such as Fmoc-β-amino butyric acid, offers significant insights into the expected structural features. A study on the synthesis and crystal structure of Fmoc-β-amino butyric acid revealed its detailed solid-state conformation through single-crystal X-ray diffraction. In this structure, the molecule exhibits specific hydrogen bonding patterns, with the amide hydrogen forming a hydrogen bond to the carboxylic acid group of a neighboring molecule, leading to the formation of chains within the crystal lattice.
The crystallographic data for a related compound, Fmoc-β-amino butyric acid, provides a valuable reference for understanding the solid-state behavior of Fmoc-protected amino acids. The key parameters from such an analysis are typically presented in a detailed crystallographic data table.
Table 1: Representative Crystallographic Data for a Related Fmoc-Amino Acid Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₉NO₄ |
| Formula Weight | 325.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.749(3) |
| b (Å) | 5.825(1) |
| c (Å) | 16.975(3) |
| β (°) | 111.82(1) |
| Volume (ų) | 1535.4(5) |
| Z | 4 |
| Density (calculated) | 1.407 g/cm³ |
Note: The data presented is for a closely related compound, Fmoc-β-amino butyric acid, and serves as an illustrative example of the type of information obtained from X-ray crystallographic studies.
Solution-State Spectroscopic Investigations (e.g., Circular Dichroism, NMR)
While solid-state analysis provides a static picture of a molecule's conformation, solution-state studies are crucial for understanding its dynamic behavior and conformational preferences in a more biologically relevant environment. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. This technique is particularly sensitive to the secondary structure of chiral molecules, such as peptides and proteins. For amino acid derivatives like this compound, which is a derivative of α-aminoisobutyric acid (Aib), CD spectroscopy can reveal the propensity to form specific secondary structures, such as helices or β-sheets, when incorporated into a peptide chain.
Peptides containing Aib residues are well-known to favor helical conformations, particularly the 3₁₀-helix. nih.gov The CD spectra of such peptides typically exhibit characteristic negative bands around 208 nm and 222 nm, which are hallmarks of helical structures. nih.govjst.go.jp The intensity of these bands can provide an estimation of the helicity of the peptide. nih.gov For instance, studies on Aib-containing peptides have shown that the helicity increases with the length of the peptide chain. nih.govjst.go.jp
Table 2: Representative Circular Dichroism Data for Aib-Containing Peptides
| Secondary Structure | Wavelength of Negative Maxima (nm) |
|---|---|
| α-helix | ~208 and ~222 |
| 3₁₀-helix | ~205 and ~220 |
Note: This table provides typical CD spectral features for different secondary structures commonly observed in peptides containing Aib and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound and its derivatives, various NMR techniques, including ¹H NMR, ¹³C NMR, and two-dimensional experiments like COSY, HSQC, and NOESY, can provide a wealth of structural information.
The chemical shifts of protons and carbons are sensitive to their local electronic environment and can indicate the presence of specific structural motifs. In peptides containing α,α-disubstituted amino acids like Aib, the conformational freedom is restricted, which can lead to distinct NMR signatures. nih.gov
The Nuclear Overhauser Effect (NOE) is particularly powerful for determining spatial proximity between atoms. In a NOESY experiment, the observation of a cross-peak between two protons indicates that they are close in space (typically within 5 Å). The pattern of NOEs can be used to deduce the solution-state conformation. For peptides, specific NOE patterns are indicative of secondary structures. For example, in a helical conformation, NOEs are typically observed between the amide proton (NH) of one residue and the α-proton (αH) of the preceding residue (dαN(i, i-1)).
A study on the conformational analysis of Aib oligomers provided detailed NOE data, which confirmed the adoption of a 3₁₀-helical conformation in solution.
Table 3: Representative ¹H NMR NOE Data for an Aib-Containing Oligopeptide
| NOE Connectivity | Observed Intensity | Structural Implication |
|---|---|---|
| dαN(i, i-1) | Strong | Indicates helical conformation |
| dNN(i, i+1) | Medium | Consistent with helical structure |
Note: This table illustrates the type of NOE data obtained from 2D NMR studies and its interpretation for the conformational analysis of peptides containing Aib derivatives. The specific connectivities and their intensities are used to build a model of the solution-state structure.
This compound: Pioneering New Frontiers in Science
The chemical compound this compound, a non-proteinogenic amino acid derivative, is carving a significant niche in various scientific and research domains. Its unique structural attributes are being harnessed to pioneer advancements in material science, drug discovery, and biotechnology. This article explores the emerging applications and future research trajectories of this versatile molecule.
Q & A
Q. What are the recommended coupling reagents for introducing the Fmoc group to 3-amino-3-methyl-butyric acid in solid-phase peptide synthesis?
- Methodological Answer : The Fmoc group can be introduced using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOAt (1-hydroxy-7-azabenzotriazole) under non-acidic conditions to preserve acid-labile functional groups . Alternative methods involve esterification with reagents such as N,N-dimethylformamide dineopentyl acetal, which simplifies purification by reducing side-product formation .
Q. How should Fmoc-3-amino-3-methyl-butyric acid be purified after synthesis?
- Methodological Answer : Reverse-phase HPLC is preferred for isolating high-purity Fmoc-protected amino acids. For bulk purification, recrystallization using dichloromethane/hexane mixtures can achieve >95% purity. Monitor purity via LC-MS and confirm the absence of residual coupling reagents using H-NMR (e.g., absence of acetal proton signals at δ 1.2–1.4 ppm) .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Combine H/C-NMR to confirm regiochemistry (e.g., methyl group placement at C3) and ESI-MS for molecular weight validation. For chiral purity, chiral HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) resolves enantiomeric impurities .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer : Use microwave-assisted synthesis (20–50 W, 40–60°C) to enhance reaction kinetics. Pre-activate the amino acid with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF for 5 minutes before coupling. Monitor coupling completion via Kaiser test or FT-IR (disappearance of free amine N-H stretches at ~3300 cm) .
Q. How can contradictory NMR data in this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from diastereomer formation or rotameric equilibria. Use 2D NMR (e.g., H-C HSQC) to differentiate methyl group environments (δ 1.3–1.6 ppm for C3 methyl vs. δ 1.0–1.2 ppm for backbone methyl groups). For rotamers, variable-temperature NMR (25–60°C) collapses splitting signals .
Q. What are the stability thresholds for this compound under prolonged storage?
- Methodological Answer : The compound is stable at –20°C in anhydrous DMF or DCM for ≤6 months. Degradation occurs via Fmoc cleavage (detectable by HPLC as a ~254 nm peak at 12–14 minutes). Avoid exposure to strong acids/bases (e.g., TFA >1% v/v) or oxidizing agents, which accelerate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
